molecular formula C10H7NOS B1648504 4-Phenyl-1,3-thiazole-5-carbaldehyde CAS No. 206556-00-5

4-Phenyl-1,3-thiazole-5-carbaldehyde

Cat. No. B1648504
CAS RN: 206556-00-5
M. Wt: 189.24 g/mol
InChI Key: ZCFVPBKIUPRFQR-UHFFFAOYSA-N
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Description

“4-Phenyl-1,3-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 206556-00-5 . It has a molecular weight of 190.25 and its IUPAC name is 4-phenyl-1H-1lambda3-thiazole-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for “4-Phenyl-1,3-thiazole-5-carbaldehyde” is 1S/C10H8NOS/c12-6-9-10 (11-7-13-9)8-4-2-1-3-5-8/h1-7,13H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.


Physical And Chemical Properties Analysis

“4-Phenyl-1,3-thiazole-5-carbaldehyde” is stored at a temperature of 28 C .

Scientific Research Applications

Anti-inflammatory Activity

4-Phenyl-1,3-thiazole-5-carbaldehyde derivatives have been studied for their potential anti-inflammatory effects. In one study, synthesized compounds were screened for in vivo anti-inflammatory activity and showed significant inhibition of edema, comparable to the standard drug diclofenac .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. Research has been conducted to design and synthesize novel compounds with the aim of achieving potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of thiazole compounds is another area of interest. Novel compounds have been synthesized to obtain substances with significant antimicrobial activity .

Antioxidant Properties

Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Certain compounds exhibited potent antioxidant activity, which is crucial in combating oxidative stress-related diseases .

Synthesis and Chemical Properties

The synthesis process of thiazole derivatives can lead to the discovery of novel compounds with various biological activities. For example, a novel thiazole derivative was produced through specific synthesis methods, which could yield final compounds with potential biological applications .

Anticancer Mechanisms

Further research into the mechanisms by which thiazole derivatives exert their anticancer effects is ongoing. A series of novel thiazoles carrying a 1,3,4-thiadiazole core were designed and prepared, showcasing the versatility of thiazole as a core structure in medicinal chemistry .

Safety and Hazards

The safety data sheet for “4-Phenyl-1,3-thiazole-5-carbaldehyde” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

4-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFVPBKIUPRFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,3-thiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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